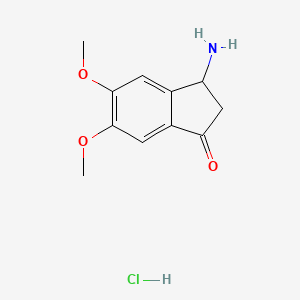
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of indanone, characterized by the presence of amino and methoxy groups on the indanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxyindan-1-one.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using ammonia or an amine derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
科学研究应用
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
5,6-Dimethoxyindan-1-one: Lacks the amino group but shares the indanone core and methoxy groups.
2-Aminoindan-1-one: Similar structure but with different substitution patterns.
3-Aminoindan-1-one: Similar amino substitution but lacks methoxy groups.
Uniqueness
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
3-amino-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12;/h3-4,8H,5,12H2,1-2H3;1H |
InChI 键 |
FIQTUIHMHYURGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


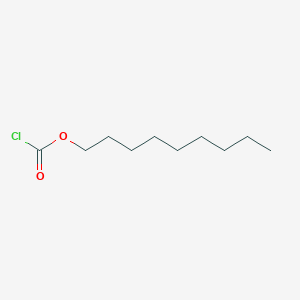
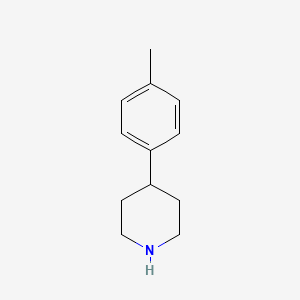
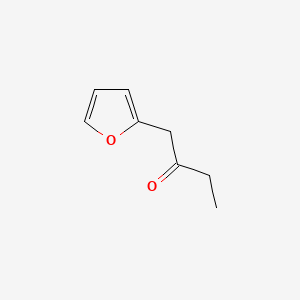

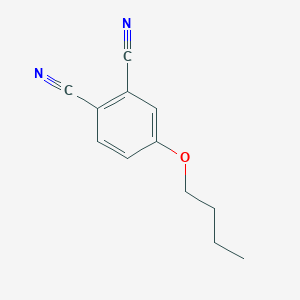
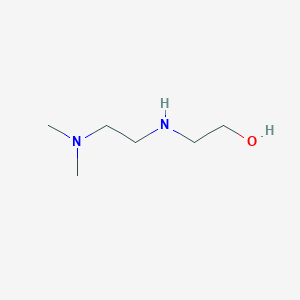
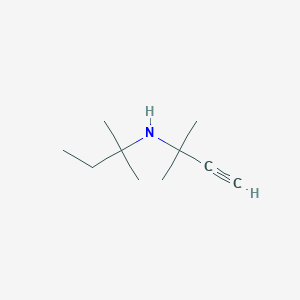
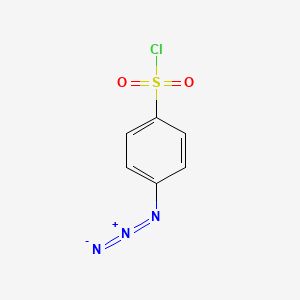
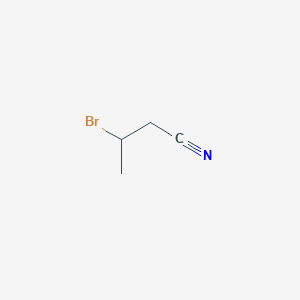
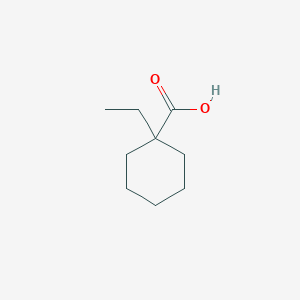

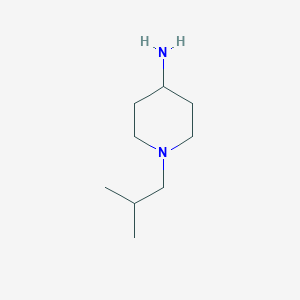

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)
